2-Chloro-4-(trifluoromethylthio)phenyl isocyanate
Overview
Description
2-Chloro-4-(trifluoromethylthio)phenyl isocyanate is an organic compound with the molecular formula C8H3ClF3NOS. It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with a chlorine atom at the 2-position and a trifluoromethylthio group at the 4-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
The synthesis of 2-Chloro-4-(trifluoromethylthio)phenyl isocyanate typically involves the reaction of 2-chloro-4-(trifluoromethylthio)aniline with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:
C6H3Cl(CF3S)NH2+COCl2→C6H3Cl(CF3S)NCO+2HCl
In industrial settings, the production of this compound may involve continuous flow processes to enhance safety and efficiency. The reaction conditions typically include low temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
2-Chloro-4-(trifluoromethylthio)phenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form the corresponding amine and carbon dioxide.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of thiols.
Common reagents used in these reactions include amines, alcohols, thiols, oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-4-(trifluoromethylthio)phenyl isocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethylthio)phenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors, where the compound can irreversibly modify the active site of the enzyme, thereby inhibiting its activity. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .
Comparison with Similar Compounds
2-Chloro-4-(trifluoromethylthio)phenyl isocyanate can be compared with other phenyl isocyanate derivatives, such as:
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: This compound has a similar structure but lacks the sulfur atom in the trifluoromethylthio group. It exhibits different reactivity and properties due to the absence of sulfur.
4-(Trifluoromethylthio)phenyl isocyanate:
2-Chloro-4-(methylthio)phenyl isocyanate: This compound has a methylthio group instead of a trifluoromethylthio group, resulting in different chemical and physical properties
The uniqueness of this compound lies in the presence of both the chlorine and trifluoromethylthio groups, which confer distinct reactivity and properties that are valuable in various applications.
Properties
IUPAC Name |
2-chloro-1-isocyanato-4-(trifluoromethylsulfanyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NOS/c9-6-3-5(15-8(10,11)12)1-2-7(6)13-4-14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVQCRCJNVYGKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)Cl)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40604849 | |
Record name | 2-Chloro-1-isocyanato-4-[(trifluoromethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40604849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55225-89-3 | |
Record name | 2-Chloro-1-isocyanato-4-[(trifluoromethyl)thio]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55225-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-isocyanato-4-[(trifluoromethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40604849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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